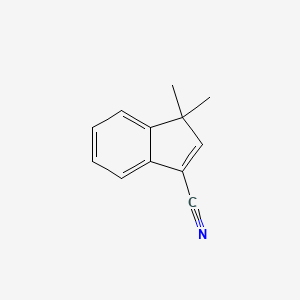
1,1-dimethyl-1H-indene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1H-indene-3-carbonitrile is an organic compound with the molecular formula C12H11N It is a derivative of indene, characterized by the presence of a nitrile group (-C≡N) at the third carbon position and two methyl groups at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dimethyl-1H-indene-3-carbonitrile typically involves the reaction of indene derivatives with suitable nitrile sourcesThe reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1H-indene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,1-dimethyl-1H-indene-3-carboxylic acid.
Reduction: Formation of 1,1-dimethyl-1H-indene-3-amine.
Substitution: Formation of halogenated derivatives such as 1,1-dimethyl-2-bromo-1H-indene.
Scientific Research Applications
1,1-Dimethyl-1H-indene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-1H-indene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. These interactions can influence cellular pathways and biological processes .
Comparison with Similar Compounds
1,1-Dimethylindene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
1,3-Dimethylindene: Has a different substitution pattern, affecting its chemical and physical properties.
2,3-Dihydro-1,1-dimethyl-1H-indene: Contains a saturated ring, altering its reactivity and stability.
Uniqueness: 1,1-Dimethyl-1H-indene-3-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. The nitrile group enhances its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
89883-08-9 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3-dimethylindene-1-carbonitrile |
InChI |
InChI=1S/C12H11N/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)12/h3-7H,1-2H3 |
InChI Key |
RTKXEWFQTNXLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C21)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















